Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Ethyl 6-amino-2-oxaspiro[33]heptane-6-carboxylate is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and ester functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification and amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-oxospiro[3.3]heptane-2-carboxylate: A related compound with a similar spirocyclic structure but different functional groups.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with distinct chemical properties.
Uniqueness
Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-7(11)9(10)3-8(4-9)5-12-6-8/h2-6,10H2,1H3 |
InChI Key |
RGLBQGVHIBKKGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)COC2)N |
Origin of Product |
United States |
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